![molecular formula C11H9N3O3 B4211520 2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PYRIDINE](/img/structure/B4211520.png)
2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PYRIDINE
Vue d'ensemble
Description
2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PYRIDINE is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with a vinyl group, which is further connected to a 3-methyl-4-nitro-5-isoxazolyl moiety. The presence of both pyridine and isoxazole rings in its structure makes it an interesting candidate for various chemical and biological studies.
Applications De Recherche Scientifique
2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PYRIDINE has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving heterocyclic chemistry.
Medicine: Its unique structure allows for exploration in drug design and development, particularly in targeting specific biological pathways.
Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PYRIDINE typically involves the reaction of 3,5-dimethyl-4-nitroisoxazole with a suitable aldehyde, such as 2-hydroxybenzaldehyde, in the presence of a base like piperidine. The reaction is carried out in ethanol at elevated temperatures (around 70°C) for a couple of hours . This method yields the desired product through a condensation reaction, forming the vinyl linkage between the pyridine and isoxazole rings.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The nitro group in the isoxazole ring can be reduced to an amino group under suitable conditions.
Reduction: The vinyl group can participate in hydrogenation reactions to form the corresponding saturated compound.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: The major product would be the corresponding amino derivative of the isoxazole ring.
Reduction: The major product would be the saturated derivative of the vinyl group.
Substitution: The major products would be halogenated or nitrated derivatives of the pyridine ring.
Mécanisme D'action
The mechanism of action of 2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PYRIDINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit thioredoxin glutathione reductase (SmTGR) in Schistosoma mansoni, a key enzyme involved in the parasite’s redox balance . This inhibition disrupts the parasite’s ability to manage oxidative stress, leading to its death. The compound’s nitro group and isoxazole ring are crucial for this inhibitory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(benzylsulfonyl)-1,3-benzothiazole: Another compound with activity against schistosomula and adult worms.
3,5-dimethyl-4-nitroisoxazole: A precursor in the synthesis of 2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PYRIDINE.
Uniqueness
This compound stands out due to its dual-ring structure, combining both pyridine and isoxazole moieties. This unique structure contributes to its diverse reactivity and potential applications in various fields. Its ability to inhibit specific enzymes in biological systems further highlights its potential as a lead compound in drug discovery.
Propriétés
IUPAC Name |
3-methyl-4-nitro-5-[(E)-2-pyridin-2-ylethenyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-8-11(14(15)16)10(17-13-8)6-5-9-4-2-3-7-12-9/h2-7H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRVKNBMJQMFMS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [2-({[(4,6-diphenyl-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4211445.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide](/img/structure/B4211451.png)
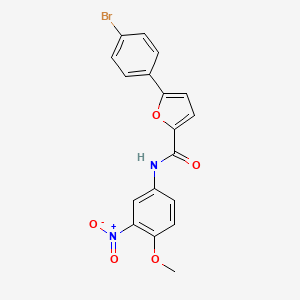
![N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B4211459.png)
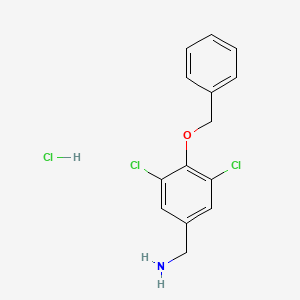
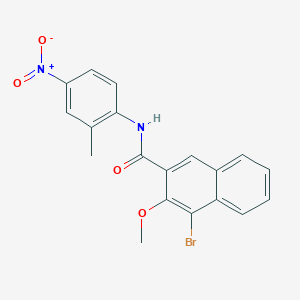
![2-(4-methoxyphenyl)-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4211485.png)
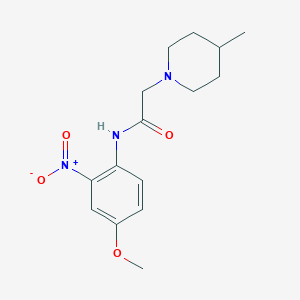
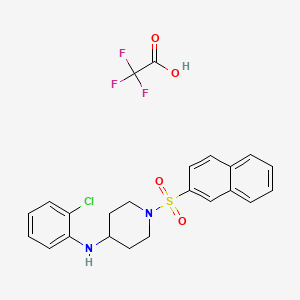
![1-(4-PROPOXYPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4211540.png)
![N-[5-chloro-2-(2-methoxyethoxy)phenyl]-2-nitrobenzamide](/img/structure/B4211542.png)
![10-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B4211549.png)
![N-(2-furylmethyl)-2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4211555.png)
![N-isopropyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4211558.png)
